molecular formula C16H20N4O2 B2957253 2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 889996-84-3

2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2957253
CAS No.: 889996-84-3
M. Wt: 300.362
InChI Key: JOVRLEZXHGPIRV-UHFFFAOYSA-N
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Description

This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one class, characterized by a fused pyridine-pyrimidine core. Key structural features include:

  • A 4-oxo-4H-pyrido[1,2-a]pyrimidine backbone.
  • A carbaldehyde group at position 3, which is reactive and facilitates nucleophilic condensation reactions .
  • A 4-ethylpiperazin-1-yl group at position 2, contributing to solubility and receptor-binding properties .

Notably, this compound was listed in a product catalog (CymitQuimica) but is now discontinued, suggesting preliminary research or challenges in development .

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-3-18-6-8-19(9-7-18)15-13(11-21)16(22)20-10-12(2)4-5-14(20)17-15/h4-5,10-11H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVRLEZXHGPIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step reactions. One common approach starts with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the piperazine moiety and subsequent functionalization to obtain the desired aldehyde group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction parameters and purification techniques is crucial to ensure the efficient production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to a primary alcohol.

    Substitution: Nucleophilic substitution reactions at the piperazine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction produces a primary alcohol.

Scientific Research Applications

2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Core Modifications: Pyrido[1,2-a]pyrimidine Derivatives

The pyrido[1,2-a]pyrimidine scaffold is a common pharmacophore. Derivatives vary in substituents at positions 2, 3, and 7:

Compound Name Substituents (Position) Key Features Reference
Target Compound 2: 4-ethylpiperazin-1-yl; 3: carbaldehyde; 7: methyl Reactive aldehyde for conjugation; ethylpiperazine for solubility
7-Methyl-4-oxo-2-(4-phenyl-piperazin-1-yl)-... 2: 4-phenylpiperazin-1-yl Phenyl group enhances π-π interactions; higher lipophilicity
2-(4-Methylpiperazin-1-yl)-4-oxo-... 2: 4-methylpiperazin-1-yl Methyl group reduces steric hindrance; potential for improved bioavailability

Structural Insights :

  • Piperazine Substitutions : The 4-ethyl group in the target compound balances lipophilicity and solubility compared to phenyl (more lipophilic) or methyl (more polar) groups. Piperazine derivatives are critical for modulating pharmacokinetics .
  • Aldehyde Functionality: The carbaldehyde at position 3 enables condensation reactions, forming Schiff bases or thiazolidinones, which are exploited in drug design .

Example :

  • Intermediate Formation : Reaction of 2-chloro derivatives with methyl-N-methylglycinate produces pyridopyrrolopyrimidine carboxylates in moderate yields .

Structure-Activity Relationships (SAR) :

  • Piperazine Substituents : Ethyl and phenyl groups enhance membrane permeability compared to hydrophilic groups (e.g., hydroxyethyl) .
  • Methyl at Position 7 : Increases metabolic stability by shielding the core from oxidative degradation .

Physicochemical Properties

Property Target Compound 4-Phenylpiperazinyl Analog (CAS 839680-02-3) 4-Methylpiperazinyl Analog
Molecular Weight 348.4 g/mol 348.4 g/mol 334.4 g/mol
LogP ~2.1 (estimated) ~3.0 (higher lipophilicity) ~1.8
Solubility Moderate (polar aprotic solvents) Low (requires DMSO) High (aqueous buffers)

Key Observations :

  • The 4-ethylpiperazinyl group in the target compound offers a balance between lipophilicity and solubility, critical for oral bioavailability .
  • Phenyl-substituted analogs may face solubility challenges but excel in CNS-targeting applications due to enhanced blood-brain barrier penetration .

Biological Activity

2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a pyrido[1,2-a]pyrimidine core, which is known for its diverse biological activities. Its molecular formula is C15H18N4O2C_{15}H_{18}N_{4}O_{2}, with a molecular weight of approximately 286.34 g/mol. The presence of the piperazine moiety often correlates with neuroactive properties, while the aldehyde group may contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may act as an enzyme inhibitor or modulator, influencing various signaling pathways involved in cellular processes.

Potential Mechanisms Include:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit kinases and other enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially affecting neurological pathways.

Biological Activity

Preliminary studies suggest that this compound exhibits various biological activities:

Anticancer Activity

Research indicates that compounds with a similar structure have shown effectiveness against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

Antimicrobial Properties

The compound may possess antimicrobial activity, making it a candidate for further investigation against bacterial and fungal pathogens.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound relative to others with similar structures:

Compound NameStructural FeaturesBiological Activity
AbemaciclibPiperazine and pyrimidine coreSelective CDK inhibitor
GleevecPiperazine ringTyrosine kinase inhibitor
PazopanibPiperazine moietyAngiogenesis inhibitor

The unique combination of functional groups in this compound may confer distinct chemical reactivity and biological activity compared to these well-studied compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antitumor Activity : A study demonstrated that a related pyrido[1,2-a]pyrimidine derivative exhibited potent antitumor activity by inhibiting specific kinases involved in cancer cell signaling pathways .
  • Neuroactive Properties : Research on piperazine-containing compounds has shown promise in treating neurological disorders due to their ability to modulate neurotransmitter systems .
  • Antimicrobial Efficacy : Investigations into similar compounds revealed significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Q & A

What are the critical steps for synthesizing 2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde in a laboratory setting?

Basic Research Question
Key considerations include:

  • Reagent Selection : Use anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis of intermediates, as seen in analogous syntheses involving pyrido-pyrimidine scaffolds .
  • Reaction Optimization : Employ controlled temperature (e.g., 0–5°C) during coupling steps to minimize side reactions, such as unwanted alkylation of the piperazine moiety.
  • Purification : Utilize column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to isolate the carbaldehyde derivative from byproducts like unreacted 4-ethylpiperazine or oxidized intermediates .

How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Basic Research Question
Methodological approaches include:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Verify the presence of the aldehyde proton (δ ~10.2 ppm) and ethylpiperazine substituents (δ ~2.5–3.5 ppm for CH₂ groups) .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the exact mass (e.g., C₁₆H₂₁N₅O₂ requires m/z 339.1695).
  • Crystallography : For definitive stereochemical confirmation, single-crystal X-ray diffraction can resolve ambiguities in tautomeric forms or regiochemistry .

What advanced analytical strategies are recommended for identifying and quantifying impurities in this compound?

Advanced Research Question
Impurity profiling requires:

  • HPLC-MS/MS : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Common impurities include:
    • Oxidation products : e.g., carboxylic acid derivatives from aldehyde group oxidation.
    • Piperazine-related byproducts : Such as N-ethylated isomers or unreacted intermediates, as observed in structurally related pyrido-pyrimidine systems .
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to simulate stability challenges and identify degradation pathways .

How should researchers address discrepancies in biological activity data across studies involving this compound?

Advanced Research Question
Discrepancies may arise due to:

  • Purity Variability : Cross-validate purity using orthogonal methods (e.g., HPLC, DSC) to rule out batch-to-batch inconsistencies .
  • Assay Conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) and incubation times, as piperazine derivatives are sensitive to pH and ionic strength .
  • Metabolic Interference : Perform LC-MS-based metabolite screening to identify unstable intermediates that may affect activity .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question
Critical precautions include:

  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure, as recommended for carbaldehyde-containing compounds .
  • Storage : Store at 2–8°C under inert gas (argon) to prevent aldehyde oxidation .
  • Emergency Response : Follow codes such as P201 ("Obtain special instructions before use") and P210 ("Avoid heat/sparks/open flames") to mitigate combustion risks .

How can computational modeling guide the design of derivatives targeting specific biological receptors?

Advanced Research Question
Strategies include:

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities of the ethylpiperazine moiety to receptors (e.g., serotonin or dopamine receptors).
  • QSAR Studies : Correlate substituent electronegativity (e.g., methyl vs. ethyl groups) with activity trends, leveraging data from analogous pyrido-pyrimidine derivatives .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question
Key challenges and solutions:

  • Reaction Exotherms : Implement temperature-controlled reactors to manage heat generation during piperazine coupling steps .
  • Solvent Recovery : Opt for greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability and reduce purification costs .

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